2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide
Description
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a benzenesulfonyl group, a fluoroanilino moiety, and a prop-2-enylacetamide structure. Its unique chemical structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-2-12-19-17(21)13-20(15-10-8-14(18)9-11-15)24(22,23)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDLYQMNRMLMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide involves several steps. One common method starts with the reaction of benzenesulfonyl chloride with 4-fluoroaniline to form N-(benzenesulfonyl)-4-fluoroaniline. This intermediate is then reacted with prop-2-enylacetamide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroanilino moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluoroanilino moiety can form strong interactions with biological molecules, enhancing the compound’s efficacy. The prop-2-enylacetamide structure allows for the formation of stable complexes with target molecules, facilitating its biological activity .
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide can be compared with other benzenesulfonamide derivatives:
N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can alter its reactivity and biological activity.
N-(benzenesulfonyl)-4-methoxyanilino]-N-prop-2-enylacetamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.
N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide: The nitro group can significantly impact the compound’s electronic properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
